8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine
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Overview
Description
8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings. The presence of chlorine and methyl groups at specific positions on the ring system imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3,6-dimethylpyrazine with an imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridine derivatives: Known for their wide range of applications in medicinal chemistry.
Uniqueness: 8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups at the 8 and 3,6 positions, respectively, differentiate it from other imidazo[1,2-a]pyrazine derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
8-chloro-3,6-dimethylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8ClN3/c1-5-4-12-6(2)3-10-8(12)7(9)11-5/h3-4H,1-2H3 |
InChI Key |
CYGTZNWJERONMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(N=C2Cl)C |
Origin of Product |
United States |
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